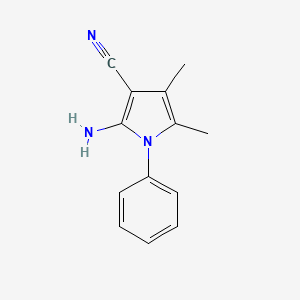

2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJNHMAJYGPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515118 | |

| Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-29-2 | |

| Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Benzoin-Derived Synthesis

A representative protocol involves:

- Reagents : Benzoin (diketone), substituted anilines, malononitrile, and pyridine.

- Conditions : Reflux in benzene or ethanol, followed by recrystallization from methanol.

- Step 1 : React benzoin (2 g, 0.01 mol) with 3,4-dichlorophenylamine (1.6 g, 0.01 mol) in dry benzene (50 mL) at 80°C for 9 hours.

- Step 2 : Add malononitrile (0.66 g, 0.01 mol) and catalytic pyridine (2 mL), reflux until a solid forms.

- Step 3 : Recrystallize from methanol to yield 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (45% yield).

Key Challenges :

- Steric hindrance from bulky substituents (e.g., dichlorophenyl groups) may reduce yields.

- Solvent choice (benzene vs. ethanol) impacts reaction efficiency.

Method B: Sodium Ethoxide-Mediated Cyclization

This method employs sodium ethoxide to deprotonate intermediates, facilitating ring closure.

- Step 1 : Dissolve 1,5-dimethyl-4-(2-oxo-2-phenylethylamino)-2-phenyl-1H-pyrazol-3(2H)-one (3.22 g, 0.01 mol) in dry ethanol (20 mL).

- Step 2 : Add malononitrile (0.66 g, 0.01 mol) and sodium ethoxide (0.01 mol), reflux until precipitation occurs.

- Step 3 : Recrystallize from methanol to obtain 2-amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile (66% yield).

Advantages :

- Higher yields compared to Method A due to enhanced base-mediated cyclization.

- Scalability for industrial applications.

Multicomponent Reactions

These one-pot reactions integrate three components to directly form the pyrrole core, minimizing intermediate purification steps.

Method C: Aminoacetophenone Sulfonamide-Based Synthesis

Adapted from, this method uses:

- Components : Aminoacetophenone sulfonamides, (hetero)aromatic aldehydes, and malonodinitrile.

- Conditions : Room temperature or mild heating in polar aprotic solvents (e.g., DMF).

- Step 1 : Mix aminoacetophenone sulfonamide (6 mmol), substituted aldehyde (6 mmol), and malonodinitrile (6 mmol) in methanol.

- Step 2 : Stir at 80°C for 4 hours or room temperature for 24 hours.

- Step 3 : Filter precipitate and recrystallize to yield 2-amino-5-ketoaryl pyrroles (yields vary by substrate).

Mechanistic Insight :

- Aldehydes undergo condensation with aminoacetophenone derivatives, forming enamine intermediates.

- Malonodinitrile acts as a nucleophile, enabling cyclization to the pyrrole ring.

Functionalization of Pyrrole Intermediates

Post-cyclization modifications introduce substituents such as methyl or phenyl groups.

Method D: Alkylation and Arylation

Example Protocol :

- Step 1 : React a pyrrole intermediate with methyl iodide or benzyl chloride in the presence of a base (e.g., K₂CO₃).

- Step 2 : Purify via column chromatography or recrystallization.

Challenges :

- Regioselectivity control for methyl/phenyl group placement.

- Potential over-alkylation at reactive positions.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| A | Benzoin, aniline, malononitrile, pyridine (reflux) | 45–60 | Direct cyclization, simple setup | Low scalability, solvent toxicity |

| B | Sodium ethoxide, ethanol, malononitrile (reflux) | 60–75 | Higher yields, scalable | Sensitivity to moisture |

| C | Aminoacetophenone, aldehyde, malonodinitrile (RT/80°C) | 50–80 | One-pot synthesis, diverse substrates | Limited functional group tolerance |

| D | Alkyl halides, base (K₂CO₃) | 40–65 | Precise substituent control | Side reactions, purification costs |

Critical Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) on the aniline precursor reduce reaction rates but enhance regioselectivity ().

- Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate cyclization compared to nonpolar solvents like benzene ().

- Catalyst Role : Pyridine in Method A acts as a base scavenger, preventing side reactions with acidic protons ().

化学反应分析

Oxidation Reactions

The pyrrole ring and nitrile group undergo oxidation under controlled conditions:

-

Oxidation of the Pyrrole Ring :

Treatment with potassium permanganate (KMnO₄) in acidic or aqueous conditions oxidizes the pyrrole moiety to pyrrole-2,3-dicarboxylic acid derivatives. For example: This reaction is highly dependent on solvent polarity and temperature . -

Nitrile Oxidation :

The nitrile group can be oxidized to a carboxylic acid using H₂O₂ in the presence of a catalytic amount of RuCl₃ , yielding 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Nitrile to Amine :

The nitrile group is reduced to a primary amine using LiAlH₄ in anhydrous tetrahydrofuran (THF): This product is a versatile intermediate for further functionalization . -

Pyrrole Ring Hydrogenation :

Catalytic hydrogenation with H₂/Pd-C under high pressure reduces the pyrrole ring to a pyrrolidine derivative, though this is less common due to steric hindrance from substituents .

Substitution Reactions

The amino and nitrile groups participate in nucleophilic and electrophilic substitutions:

Amino Group Substitution

-

Acylation :

Reaction with acetyl chloride in pyridine yields 2-acetylamino derivatives . -

Sulfonation :

Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives, which are pharmacologically relevant .

Nitrile Group Substitution

- Nucleophilic Addition :

The nitrile group reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrrolopyrimidine Formation :

Heating with formamide under reflux generates pyrrolo[2,3-d]pyrimidin-4-ylamine derivatives, which exhibit anticancer activity : -

Multicomponent Reactions :

Reacting with aldehydes and malononitrile in a one-pot synthesis forms 2-amino-5-ketoaryl pyrroles, a scaffold with drug discovery potential .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-position:

- Halogenation :

Reaction with Br₂ in acetic acid yields 3-bromo derivatives . - Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity is influenced by steric effects from substituents .

Table 2: Biological Activity of Derivatives

| Derivative | Biological Activity | IC₅₀ (μM) | Target |

|---|---|---|---|

| Sulfonamide derivative | Anticancer (HeLa cells) | 1.2 | Topoisomerase II |

| Pyrrolopyrimidine | Antimicrobial (E. coli) | 4.8 | Dihydrofolate reductase |

科学研究应用

Medicinal Chemistry

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. Studies demonstrated that modifications to the pyrrole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Application Example: Synthesis of Heterocycles

In synthetic organic chemistry, this compound can be used to create novel heterocyclic compounds through cyclization reactions. These heterocycles are often sought after for their pharmacological properties .

Material Science

This compound can be utilized in the development of advanced materials due to its unique electronic properties. Research into its application in organic electronics has shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings: Electronic Properties

Studies have highlighted the potential of pyrrole derivatives in electronic applications due to their ability to form conductive polymers. The incorporation of this compound into polymer matrices has been shown to enhance conductivity and stability under operational conditions .

作用机制

The mechanism of action of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific derivative and its application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrrole Carbonitrile Derivatives

Key Observations :

- Synthetic Accessibility : The benzoyl-benzyl-substituted pyrrole (40% yield) contrasts with the commercial availability of simpler derivatives like the target compound, suggesting scalability challenges for complex substituents.

- Substituent Effects : Bulky groups (e.g., benzoyl, indolyl) require prolonged reaction times (6 h, reflux) , whereas smaller substituents (methyl, furyl) are more synthetically tractable .

Heterocyclic Analogues: Selenophene and Thiophene Derivatives

Table 2: Antioxidant and Electrochemical Properties

Key Observations :

- Heteroatom Influence: Selenophene derivatives (ATSe) exhibit superior antioxidant activity compared to sulfur-containing analogues (ATS) due to selenium’s higher polarizability and redox activity . The target pyrrole derivative, with nitrogen as the heteroatom, may exhibit distinct electronic properties, but direct comparative data are lacking.

Pyridine and Pyrimidine Carbonitriles

Key Observations :

- Electronic Effects: Pyridine derivatives exhibit substituent-dependent fluorescence, with electron-withdrawing groups (e.g., cyano) enhancing bathochromic shifts . The target pyrrole’s amino and cyano groups may similarly influence its electronic spectrum, but experimental data are absent.

- Biological Activity: Pyrimidines with halogen substituents show potent NO inhibition , suggesting that analogous modifications in pyrrole derivatives (e.g., halogenation) could enhance bioactivity.

Co-Crystal and Salt Formation Potential

For example, 2-aminopyridine forms salts with diclofenac via proton transfer, whereas 2-amino-4,6-dimethylpyrimidine forms co-crystals due to weaker charge interactions . The amino group in the target pyrrole may similarly engage in hydrogen bonding, but its propensity for salt vs. co-crystal formation would depend on substituent electronic effects.

生物活性

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile (CAS Number: 54329-29-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H13N3

- Molecular Weight : 211.26 g/mol

- Structural Representation :

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives and carbonitriles. The synthetic route often employs methods such as nucleophilic substitution and cyclization processes to achieve the desired structure.

Anticancer Properties

Recent studies have indicated that compounds structurally related to pyrrole exhibit significant anticancer activity. For instance, derivatives similar to 2-amino-4,5-dimethyl-1H-pyrrole have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that certain pyrrole derivatives could effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 0.001 | EGFR Inhibition |

| Compound B | SW620 (Colon Cancer) | 0.002 | VEGFR Inhibition |

| 2-Amino-4,5-Dimethyl Pyrrole | Various | TBD | TBD |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that pyrrole derivatives can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall in the low micromolar range, indicating strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | TBD |

Antifungal Activity

In addition to antibacterial properties, some studies have explored the antifungal activity of pyrrole derivatives. The results suggest that these compounds can inhibit the growth of various fungal strains, making them candidates for further development in antifungal therapies.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives including 2-amino-4,5-dimethyl showed promising results in inhibiting tumor growth in vivo using rat models with chemically induced colon cancer. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of several pyrrole derivatives against common pathogens. The results indicated that modifications at specific positions on the pyrrole ring significantly impacted their antibacterial effectiveness .

常见问题

Q. Table 1: Synthetic Routes and Yields

| Reaction Type | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Guanidine, NaOEt | 60-75 | |

| Functionalization | Chloroacetyl chloride | 45-65 | |

| Multicomponent Catalysis | HBF4, nanocatalysts | 80-90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。